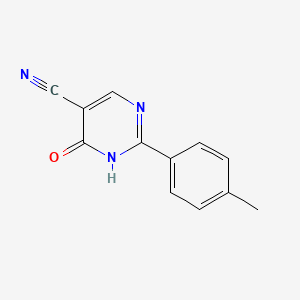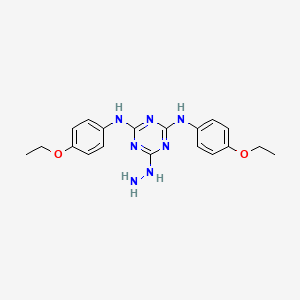![molecular formula C20H17FN4O4 B11183960 2-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B11183960.png)
2-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. It has garnered attention due to its potential as a CDK2 inhibitor , making it an appealing target for cancer treatment. CDK2 inhibition selectively targets tumor cells, making it a promising avenue for therapeutic development .
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the construction of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization. Researchers have designed and synthesized a set of small molecules featuring these scaffolds, aiming for novel CDK2 targeting compounds .
Chemical Reactions Analysis
Reactions:: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Specific reagents and conditions depend on the desired modifications. For instance, functional group transformations, ring closures, and heterocyclic formation play crucial roles.
Major Products:: The major products formed during these reactions would include derivatives of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These derivatives may exhibit diverse biological activities.
Scientific Research Applications
Chemistry:: Researchers explore the compound’s reactivity, stability, and potential as a building block for novel molecules. Its unique scaffold may inspire new drug design strategies.
Biology and Medicine:: The compound’s cytotoxic activities against cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) make it relevant for cancer research. Investigating its effects on cell cycle progression and apoptosis induction is crucial.
Industry:: While industrial applications are not yet well-established, further studies may reveal its potential in drug development or other fields.
Mechanism of Action
The compound likely exerts its effects by inhibiting CDK2/cyclin A2. Understanding its molecular targets and pathways involved is essential for therapeutic optimization.
Comparison with Similar Compounds
Uniqueness:: Highlighting its uniqueness, this compound’s specific scaffold sets it apart from other CDK2 inhibitors. Further research can explore its advantages over existing compounds.
Similar Compounds:: While I don’t have a comprehensive list, other CDK2 inhibitors (e.g., sorafenib) serve as relevant references .
Properties
Molecular Formula |
C20H17FN4O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)-4-(methoxymethyl)-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]propanoic acid |
InChI |
InChI=1S/C20H17FN4O4/c1-11(20(27)28)24-8-7-16-14(19(24)26)9-22-18-17(12-3-5-13(21)6-4-12)15(10-29-2)23-25(16)18/h3-9,11H,10H2,1-2H3,(H,27,28) |
InChI Key |
ALHOVPJGLQAKND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=C(C1=O)C=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11183877.png)
![2-methyl-4-(3-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11183881.png)
![4-[(4-Fluorophenyl)amino]-4-oxo-2-(1-phenylethyl)butanoic acid](/img/structure/B11183885.png)

![methyl 5-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11183903.png)
![7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11183907.png)
![[3-(Benzyloxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]propylamine](/img/structure/B11183912.png)
![N-(2,6-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11183919.png)
![ethyl 2-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11183928.png)

![7-(4-fluorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11183934.png)
![6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11183935.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B11183943.png)
![N'-[1-(3-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11183952.png)
